molecular formula C8H10BrNO B1339358 2-(5-Bromopyridin-2-yl)propan-2-ol CAS No. 290307-40-3

2-(5-Bromopyridin-2-yl)propan-2-ol

Cat. No. B1339358
M. Wt: 216.07 g/mol
InChI Key: RDQCATQYMZDJLU-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)propan-2-ol is a reactant used in the preparation of aminobenzimidazole urea, an antibacterial agent . It can also be used as a biochemical reagent for life science related research .


Synthesis Analysis

The synthesis of a similar compound, 1-(5-bromopyridin-2-yl)-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol, was reported to be prepared by metal-halogen exchange of 2-iodo-5-bromopyridine with -PrMgCl followed by treatment with pivaloyl chloride (PivCl) in the presence of CuCN·2LiCl and subsequent addition of 5-lithiopyrimidine .


Molecular Structure Analysis

The molecular structure of 2-(5-Bromopyridin-2-yl)propan-2-ol can be represented by the formula C8H10BrNO .


Physical And Chemical Properties Analysis

The molecular weight of 2-(5-Bromopyridin-2-yl)propan-2-ol is 216.07 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1. The exact mass and monoisotopic mass are both 214.99458 g/mol. The topological polar surface area is 33.1 Ų .

Scientific Research Applications

Modular Synthesis of Pyridin-2-yl and Pyridin-3-yl C-ribonucleosides

A general modular methodology for the preparation of diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides has been developed. This approach involves regioselective lithiation of 2,5-dibromopyridine and subsequent reactions leading to a series of protected 1β-(5-alkyl-, 5-aryl-, 5-amino-, 5-carbamoyl-, and 5-hydroxypyridin-2-yl)-C-ribonucleosides. These compounds have potential applications in nucleoside and nucleotide chemistry, including as building blocks for nucleic acid analogs (Štefko et al., 2011).

Modification of Pyridine Compounds for Safety

Research on 3-methoxy-2-aminopyridine compounds, including structural modifications to reduce mutagenic potential and time-dependent drug-drug interaction, has been conducted. This involves altering the electron density of the pyridine ring to minimize the formation of reactive metabolites, contributing to the development of safer pharmaceuticals (Palmer et al., 2012).

Lipase-Catalyzed Kinetic Resolution

The enantioselective lipase-mediated acetylation of racemic indolic alcohols, including 1-(5-bromo-1H-indol-1-yl)propan-2-ol, demonstrates the potential of enzyme-catalyzed processes in achieving kinetic resolution of complex organic compounds. This method offers a pathway to both antipodes of N-(β-hydroxypropyl)indoles, important intermediates in the synthesis of bioactive molecules (Borowiecki, Dranka, & Ochal, 2017).

Conversion on Zeolites

Investigating the conversion of propan-2-ol on zeolites highlights the role of such compounds in catalysis and material science. This study reveals the interaction of propan-2-ol with acid sites on zeolites and the formation of products like propene and acetone under specific conditions, contributing to our understanding of catalytic processes (Hunger & Horvath, 1997).

Safety And Hazards

The safety information for 2-(5-Bromopyridin-2-yl)propan-2-ol indicates that it has the GHS07 pictogram. The hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCATQYMZDJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573227
Record name 2-(5-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-2-yl)propan-2-ol

CAS RN

290307-40-3
Record name 5-Bromo-α,α-dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290307-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2,5-dibromopyridine in toluene (12 mL/mmol) cooled to −78° C. was added n-butyllithium 2.5M in hexanes (1.05 eq) and the resulting mixture was stirred in the cold for 2.5 hours. Acetone (2 eq) was added and stirring was continued for 1.5 h. After quenching with saturated aqueous ammonium chloride solution, the mixture was warmed to room temperature and partitioned between ethyl acetate and water. The product from the organic phase was chromatographed on silica gel eluting with 20% ethyl acetate in hexane to afford the 5-bromo-2-(1-hydroxy-1-methylethyl) pyridine compound as a syrup.
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Synthesis routes and methods II

Procedure details

3.0 M Methylmagnesium chloride in THF (0.3 mL) was added dropwise to a mixture of 1-(5-bromopyridin-2-yl)ethanone (100 mg, 0.5 mmol) in THF (10 mL) at 0° C. After stirring for 1 h at room temperature, the reaction was quenched with 1 N NH4Cl and was extracted with EtOAc. The combined organic layer was washed with brine and dried over MgSO4, concentrated to give crude product (0.1 g, 100%). Crude was used in next step without purification. LCMS calculated for C8H11BrNO (M+H)+: m/z=215.9, 217.9. found: 215.8, 217.8.
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10 mL
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100%

Synthesis routes and methods III

Procedure details

2,5-Dibromopyridine (5 g, 0.021 mol) was dissolved in toluene (100 mL). The mixture was cooled to −78° C. n-Butyllithium (2.5M solution in hexane, 8.44 mL, 0.021 mol) was added dropwise. The mixture was stirred for 30 minutes, followed by the addition of acetone (10 mL). The mixture was stirred for 45 minutes, then allowed to warm to room temperature for 1 h. The mixture was washed with 5% aqueous ammonium chloride solution (100 mL), water (100 mL) and brine (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography (0 to 10% ethyl acetate in heptanes) to afford the title compound (2.21 g, 48%) as a yellow oil. δH (500 MHz, CDCl3) 8.57 (d, J 2.1 Hz, 1H), 7.81 (dd, J 8.4, 2.3 Hz, 1H), 7.31 (d, J 8.4 Hz, 1H), 4.41 (s, 1H), 1.53 (s, 6H).
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10 mL
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48%

Synthesis routes and methods IV

Procedure details

To a suspension of 2,5-dibromopyridine (1.0 eq.) in Tol (0.1M) at −78° C. was added dropwise n-BuLi (1.07 eq.). The mixture was stirred at −78° C. for 3 h then acetone (1.2 eq.) was added. The final mixture was stirred for an extra 2 h at −78° C., poured in saturated aqueous NH4Cl and extracted with Tol (2×). The combined organic extracts were dried over Na2SO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 4:1) afforded the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Alonso, MC Garcia, C McKay, LR Thorp… - … Process Research & …, 2021 - ACS Publications
A workflow for the development of organometallic processes in flow was applied to synthesize 1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol, a pharmaceutical intermediate. Key factors …
Number of citations: 6 pubs.acs.org
JH Ryu, JA Lee, S Kim, YA Shin, J Yang… - Journal of Medicinal …, 2016 - ACS Publications
A series of picolinamide- and pyrimidine-4-carboxamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 was synthesized and evaluated to optimize the lead compound 9…
Number of citations: 22 pubs.acs.org
F Reck, F Zhou, CJ Eyermann, G Kern… - Journal of medicinal …, 2007 - ACS Publications
Oxazolidinones represent a new and promising class of antibacterial agents. Current research in this area is mainly concentrated on improving the safety profile and the antibacterial …
Number of citations: 51 pubs.acs.org
T Scattolin, A Simoens, CV Stevens, SP Nolan - Trends in Chemistry, 2022 - cell.com
Continuous flow reactors have earned their place as an important technology in organic synthesis, receiving increased interest in the past decade. The favorable heat and mass transfer …
Number of citations: 5 www.cell.com

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